Cas no 39819-39-1 (ethyl 2-phenyl-1,3-oxazole-4-carboxylate)

ethyl 2-phenyl-1,3-oxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-phenyloxazole-4-carboxylate
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester
- 4-Oxazolecarboxylicacid, 2-phenyl-, ethyl ester
- Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
- AB27351
- FT-0758194
- CS-10487
- CHEMBL2147749
- 2-PHENYL-OXAZOLE-4-CARBOXYLICACIDETHYLESTER
- MFCD06738546
- SCHEMBL2792417
- (2-phenyloxazol-4-yl)carboxylic acid ethyl ester
- A873555
- CS-0148197
- 39819-39-1
- AKOS016003663
- Ethyl 2-phenyl-4-oxazolecarboxylate
- DTXSID20341205
- TS-00471
- Ethyl2-phenyloxazole-4-carboxylate
- Ethyl 2-phenyl-1,3-oxazole-4-carboxylate #
- 4-Oxazolecarboxylic acid, 2-phenyl-, ethyl ester
- ALBB-032270
- DB-069878
- ethyl 2-phenyl-1,3-oxazole-4-carboxylate
-
- MDL: MFCD06738546
- インチ: InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
- InChIKey: OMURDPWNJICYDW-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=COC(=N1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 217.07400
- どういたいしつりょう: 217.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.173
- ふってん: 340 °C at 760 mmHg
- フラッシュポイント: 159.4 °C
- PSA: 52.33000
- LogP: 2.51830
ethyl 2-phenyl-1,3-oxazole-4-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-phenyl-1,3-oxazole-4-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
ethyl 2-phenyl-1,3-oxazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0977550-5g |
ethyl 2-phenyloxazole-4-carboxylate |
39819-39-1 | 95% | 5g |
$1000 | 2024-08-03 | |
eNovation Chemicals LLC | Y1008738-1g |
2-Phenyl-oxazole-4-carboxylic acid ethyl ester |
39819-39-1 | 95% | 1g |
$780 | 2024-06-08 | |
eNovation Chemicals LLC | Y1008738-25g |
2-Phenyl-oxazole-4-carboxylic acid ethyl ester |
39819-39-1 | 95% | 25g |
$11115 | 2024-06-08 | |
Cooke Chemical | BD9890831-1g |
Ethyl 2-phenyloxazole-4-carboxylate |
39819-39-1 | 98% | 1g |
RMB 1134.40 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123719-1G |
ethyl 2-phenyl-1,3-oxazole-4-carboxylate |
39819-39-1 | 95% | 1g |
¥ 567.00 | 2023-04-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0168-5g |
2-Phenyl-oxazole-4-carboxylic acid ethyl ester |
39819-39-1 | 96% | 5g |
20268.21CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0168-500mg |
2-Phenyl-oxazole-4-carboxylic acid ethyl ester |
39819-39-1 | 96% | 500mg |
2959.67CNY | 2021-05-08 | |
Chemenu | CM190616-1g |
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate |
39819-39-1 | 95% | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1008738-100mg |
2-Phenyl-oxazole-4-carboxylic acid ethyl ester |
39819-39-1 | 95% | 100mg |
$215 | 2024-06-08 | |
abcr | AB390874-1g |
Ethyl 2-phenyloxazole-4-carboxylate, 95%; . |
39819-39-1 | 95% | 1g |
€213.60 | 2025-02-15 |
ethyl 2-phenyl-1,3-oxazole-4-carboxylate 関連文献
-
Xiaodong Tang,Kai Yang,Liying Zeng,Qiang Liu,Huoji Chen Org. Biomol. Chem. 2017 15 8504
-
Jia Jia Dong,Julien Roger,Cécile Verrier,Thibaut Martin,Ronan Le Goff,Christophe Hoarau,Henri Doucet Green Chem. 2010 12 2053
ethyl 2-phenyl-1,3-oxazole-4-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate (CAS: 39819-39-1) in Chemical Biology and Pharmaceutical Research
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate (CAS: 39819-39-1) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This oxazole derivative serves as a key intermediate in the synthesis of various bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents. Recent studies have explored its potential as a scaffold for designing novel therapeutics, leveraging its unique chemical properties and biological activity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of ethyl 2-phenyl-1,3-oxazole-4-carboxylate derivatives as potent inhibitors of bacterial efflux pumps, a mechanism critical for addressing antibiotic resistance. The research team synthesized a series of analogs and evaluated their activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The lead compound exhibited a MIC (minimum inhibitory concentration) of 2 µg/mL, highlighting its potential as a candidate for further development.
In another groundbreaking study, researchers investigated the compound's role in modulating inflammatory pathways. Published in Bioorganic & Medicinal Chemistry Letters, the study revealed that ethyl 2-phenyl-1,3-oxazole-4-carboxylate derivatives could selectively inhibit COX-2 enzymes, reducing prostaglandin E2 (PGE2) production by 70% in vitro. This finding suggests its potential application in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional COX-2 inhibitors.
The compound's anticancer properties have also been a focus of recent research. A 2024 preprint on ChemRxiv detailed its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells by disrupting mitochondrial membrane potential. The study employed molecular docking simulations to identify interactions with Bcl-2 family proteins, providing mechanistic insights into its pro-apoptotic effects. These findings open new avenues for targeted cancer therapies.
From a synthetic chemistry perspective, innovations in the production of ethyl 2-phenyl-1,3-oxazole-4-carboxylate have emerged. A green chemistry approach using microwave-assisted synthesis was reported in ACS Sustainable Chemistry & Engineering, achieving an 85% yield with reduced reaction time and solvent waste. This advancement addresses both economic and environmental concerns in pharmaceutical manufacturing.
Ongoing clinical trials are evaluating ethyl 2-phenyl-1,3-oxazole-4-carboxylate-based compounds for various indications. Phase I results for an antifungal derivative showed promising safety profiles, while preclinical data for a neuroprotective analog demonstrated blood-brain barrier permeability in animal models. These developments underscore the compound's translational potential across multiple therapeutic areas.
Future research directions include structure-activity relationship (SAR) studies to optimize pharmacokinetic properties and the development of prodrug formulations to enhance bioavailability. With its diverse biological activities and synthetic versatility, ethyl 2-phenyl-1,3-oxazole-4-carboxylate continues to be a valuable scaffold in drug discovery pipelines worldwide.
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